2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
Overview
Description
2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes dichloro, dimethylamino, sulfonyl, and trifluoroethoxy groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes chlorination, sulfonylation, and amination reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency in large-scale manufacturing. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and composition of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid
- 2,4-Dichloro-5-[(dimethylamino)sulfonyl]phenyl methylene-C
Uniqueness
Compared to similar compounds, 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are advantageous.
Properties
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2F3N2O4S/c1-20(2)25(22,23)11-5-8(9(14)6-10(11)15)12(21)19-3-4-24-7-13(16,17)18/h5-6H,3-4,7H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZUPXQIFFZAIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCOCC(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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